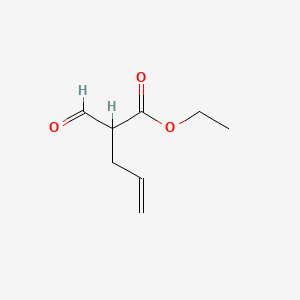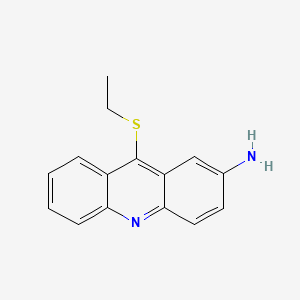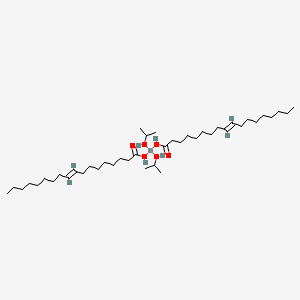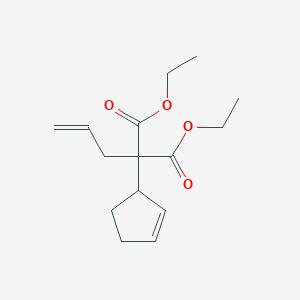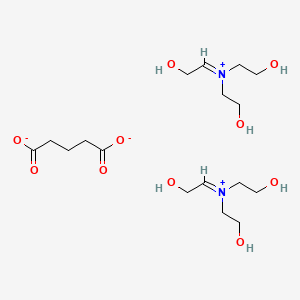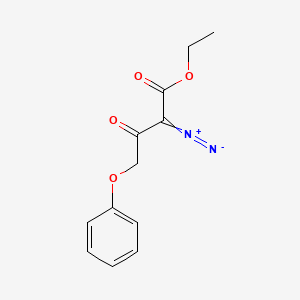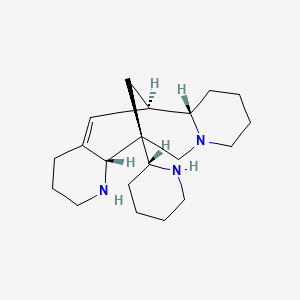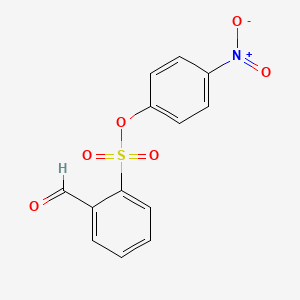
4-Nitrophenyl 2-formylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-formylbenzenesulfonate is an organic compound that features both nitro and formyl functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 2-formylbenzenesulfonate typically involves the nitration of phenyl 2-formylbenzenesulfonate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Nitrophenyl 2-formylbenzenesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 4-Aminophenyl 2-formylbenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Nitrophenyl 2-carboxybenzenesulfonate.
科学的研究の応用
4-Nitrophenyl 2-formylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in enzyme assays where the release of 4-nitrophenol can be monitored spectrophotometrically.
Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-nitrophenyl 2-formylbenzenesulfonate exerts its effects depends on the specific chemical reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained.
類似化合物との比較
4-Nitrophenyl 2-carboxybenzenesulfonate: Similar structure but with a carboxylic acid group instead of a formyl group.
4-Nitrophenyl 2-hydroxybenzenesulfonate: Contains a hydroxyl group instead of a formyl group.
4-Nitrophenyl 2-methylbenzenesulfonate: Features a methyl group in place of the formyl group.
Uniqueness: 4-Nitrophenyl 2-formylbenzenesulfonate is unique due to the presence of both nitro and formyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and various industrial applications.
特性
CAS番号 |
106939-93-9 |
|---|---|
分子式 |
C13H9NO6S |
分子量 |
307.28 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-3-1-2-4-13(10)21(18,19)20-12-7-5-11(6-8-12)14(16)17/h1-9H |
InChIキー |
AUYOKPCZNUCPOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



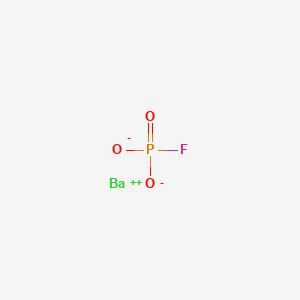
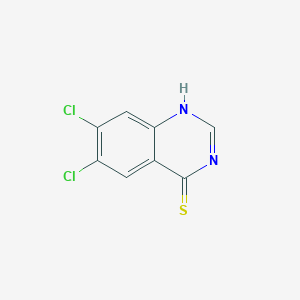
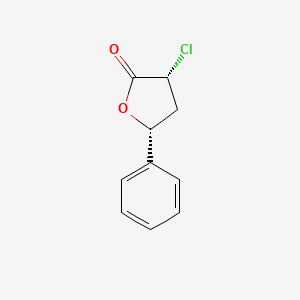
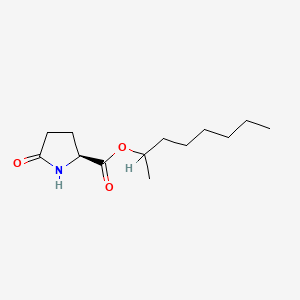
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
